2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine
Overview
Description
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a difluoro-N-methylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine.
Formation of Intermediate: The pyridine derivative undergoes halogenation to introduce the chlorine atom at the 2-position.
Introduction of Difluoro Group: The difluoroethylamine moiety is introduced through a nucleophilic substitution reaction, often using difluoroethylamine and a suitable base.
Final Coupling: The intermediate is then coupled with N-methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction kinetics.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Produces corresponding pyridine N-oxides.
Reduction: Yields reduced pyridine derivatives.
Substitution: Results in various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: Serves as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Studies: Used in studies to understand the interaction of small molecules with biological macromolecules.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Agrochemicals: Evaluated for use in the development of new pesticides and herbicides due to its bioactivity.
Mechanism of Action
The mechanism of action of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulates biochemical pathways by binding to active sites or allosteric sites on target proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Uniqueness
- Structural Features : The presence of both difluoro and N-methyl groups distinguishes it from similar compounds, potentially enhancing its reactivity and specificity.
- Applications : Its unique structure may confer distinct biological activities, making it a valuable compound for specific applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF5N2/c1-16-4-8(11,12)7-6(10)2-5(3-17-7)9(13,14)15/h2-3,16H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOWTFJJZRXXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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